molecular formula C16H19BrN6O3 B11536867 2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11536867
M. Wt: 423.26 g/mol
InChI Key: FBMNUJWJMHEOFK-VCHYOVAHSA-N
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Description

    Reactants: The triazine intermediate and morpholine.

    Conditions: The final step involves nucleophilic substitution, where morpholine is introduced to the triazine ring under basic conditions, typically using sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine typically involves multiple steps:

  • Formation of the Benzylidene Hydrazone Intermediate

      Reactants: 3-bromo-4-methoxybenzaldehyde and hydrazine hydrate.

      Conditions: The reaction is usually carried out in ethanol under reflux conditions to form the benzylidene hydrazone intermediate.

  • Cyclization to Form the Triazine Ring

      Reactants: The benzylidene hydrazone intermediate and cyanuric chloride.

      Conditions: This step involves heating the reactants in the presence of a base such as triethylamine to facilitate the cyclization and formation of the triazine ring.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
  • Reduction

    • Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
  • Substitution

    • The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology

    Antimicrobial Activity: Due to its structural features, the compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

    Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a potential candidate for anticancer drug development.

Industry

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and its reactivity.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with biological macromolecules. The compound can bind to DNA, interfering with replication and transcription processes. It can also interact with proteins, inhibiting their function. The exact molecular targets and pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2E)-2-(3-chloro-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine
  • **2-[(2E)-2-(3-fluoro-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine

Uniqueness

The presence of the bromine atom in 2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine imparts unique reactivity compared to its chloro and fluoro analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with biological targets. This makes it particularly interesting for applications where specific reactivity or interaction profiles are desired.

Properties

Molecular Formula

C16H19BrN6O3

Molecular Weight

423.26 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H19BrN6O3/c1-24-13-4-3-11(9-12(13)17)10-18-22-14-19-15(21-16(20-14)25-2)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H,19,20,21,22)/b18-10+

InChI Key

FBMNUJWJMHEOFK-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)OC)N3CCOCC3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)OC)N3CCOCC3)Br

Origin of Product

United States

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